6-OAU

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of 6-n-Octylaminouracil (6-OAU) is GPR84 , a G_i-coupled G-protein-coupled receptor (GPCR) that is expressed on the surface of immune cells . GPR84 plays a crucial role in modulating the innate immune response in conditions such as fibrotic disorders . It has been associated with inflammation as well as the regulation of metabolism and energy sensing .

Mode of Action

This compound acts as a surrogate GPR84 agonist . It interacts with GPR84, inducing a pro-inflammatory response . The activation of GPR84 by this compound potentiates a pro-inflammatory phenotype via the enhanced STAT1 pathway .

Biochemical Pathways

The activation of GPR84 by this compound leads to various downstream cell signaling effects. Different GPR84 agonists have been demonstrated to induce different downstream pathways. For example, the selective biased agonist DL-175 resulted in less arrestin signaling when compared with this compound in GPR84-CHO cells .

Pharmacokinetics

The structural features in gpr84 that coordinate the polar ends of this compound, including the interactions with the positively charged side chain of r172 and the downward movement of the extracellular loop 2 (ecl2), have been identified . These features contribute to direct ligand binding and play a pivotal role in ligand entry from the extracellular milieu .

Result of Action

The activation of GPR84 by this compound leads to increased cytokine secretion and chemotaxis . It also enhances the pro-inflammatory response and has been shown to lead to phagocytosis . Moreover, this compound treatment significantly retards tumor growth and increases the anti-tumor efficacy of anti-PD-1 therapy .

Action Environment

GPR84 is mainly expressed in immune cells, including monocytes, macrophages, and neutrophils in the periphery and microglia in the brain . It is upregulated by certain inflammatory stimuli, such as lipopolysaccharide (LPS) and TNF . Therefore, the action, efficacy, and stability of this compound can be influenced by these environmental factors.

Analyse Biochimique

Biochemical Properties

6-n-Octylaminouracil interacts with the GPR84 receptor, a medium-chain fatty acid-sensing receptor. The compound binds to GPR84, activating it and leading to downstream signaling pathways that modulate immune responses . The interaction between 6-n-Octylaminouracil and GPR84 involves the hydrophobic nonane tail of the compound, which fits into a specific binding pocket on the receptor . This binding triggers conformational changes in the receptor, leading to its activation.

Cellular Effects

6-n-Octylaminouracil has significant effects on various cell types, particularly immune cells such as monocytes, macrophages, and neutrophils . The activation of GPR84 by 6-n-Octylaminouracil leads to increased cytokine secretion and chemotaxis, promoting a pro-inflammatory response . Additionally, the compound has been shown to influence mitochondrial function in skeletal muscle cells, where its absence leads to detrimental effects .

Molecular Mechanism

At the molecular level, 6-n-Octylaminouracil exerts its effects by binding to the GPR84 receptor, a process that involves specific interactions with the receptor’s binding pocket . This binding induces conformational changes in the receptor, facilitating the coupling with G-proteins and subsequent activation of downstream signaling pathways . The activation of GPR84 by 6-n-Octylaminouracil leads to the modulation of gene expression and enzyme activity, contributing to its pro-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-n-Octylaminouracil have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods . Long-term exposure to 6-n-Octylaminouracil in in vitro and in vivo studies has shown sustained activation of GPR84 and consistent pro-inflammatory responses .

Dosage Effects in Animal Models

The effects of 6-n-Octylaminouracil vary with different dosages in animal models. At lower doses, the compound effectively activates GPR84 and induces pro-inflammatory responses without significant adverse effects . At higher doses, 6-n-Octylaminouracil can lead to toxic effects, including excessive inflammation and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

6-n-Octylaminouracil is involved in metabolic pathways related to fatty acid sensing and energy regulation. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The activation of GPR84 by 6-n-Octylaminouracil also affects the expression of genes related to metabolism, further modulating cellular metabolic processes .

Transport and Distribution

Within cells and tissues, 6-n-Octylaminouracil is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, particularly immune cells . The distribution of 6-n-Octylaminouracil within tissues is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 6-n-Octylaminouracil is primarily associated with the GPR84 receptor on the cell membrane . The compound’s activity and function are influenced by its localization, as it needs to bind to GPR84 to exert its effects . Post-translational modifications and targeting signals may also play a role in directing 6-n-Octylaminouracil to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : GTPL5846 est synthétisé par une série de réactions chimiques à partir de l'uracileLes conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la réaction de substitution .

Méthodes de production industrielle : La production industrielle de GTPL5846 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification telles que la recristallisation et la chromatographie pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : GTPL5846 subit diverses réactions chimiques, notamment :

Oxydation : GTPL5846 peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir GTPL5846 en ses formes réduites.

Substitution : Le groupe octylamine dans GTPL5846 peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles et des électrophiles en présence de catalyseurs.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de GTPL5846 peut produire des oxydes, tandis que la réduction peut produire des amines réduites .

4. Applications de la recherche scientifique

GTPL5846 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'activation des récepteurs couplés aux protéines G et les voies de signalisation.

Médecine : Exploré pour ses propriétés antibactériennes potentielles et sa capacité à moduler les réponses immunitaires.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs couplés aux protéines G.

5. Mécanisme d'action

GTPL5846 exerce ses effets en agissant comme un agoniste du récepteur couplé aux protéines G 84. Lorsqu'il se lie au récepteur, GTPL5846 active les voies de signalisation en aval, conduisant à l'activation de la phosphoinositide 3-kinase et à l'accumulation de phosphoinositides . Cette activation entraîne l'internalisation du récepteur et l'amplification des cytokines pro-inflammatoires telles que l'interleukine-8 . De plus, GTPL5846 présente des propriétés antibactériennes en réduisant la production d'espèces réactives de l'oxygène lors d'infections bactériennes .

Composés similaires :

6-n-hexylaminouracile : Un autre agoniste de substitution du récepteur couplé aux protéines G 84 avec des propriétés pro-inflammatoires similaires.

6-n-butylaminouracile : Présente une activation similaire du récepteur couplé aux protéines G 84 mais avec une puissance et une efficacité différentes.

Unicité : GTPL5846 est unique en raison de sa forte puissance en tant qu'agoniste du récepteur couplé aux protéines G 84, avec une valeur de CE50 de 105 nanomolaires . Sa capacité à amplifier les cytokines pro-inflammatoires et à présenter des propriétés antibactériennes en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

GTPL5846 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study G protein-coupled receptor activation and signaling pathways.

Medicine: Explored for its potential anti-bacterial properties and its ability to modulate immune responses.

Industry: Utilized in the development of new therapeutic agents targeting G protein-coupled receptors.

Comparaison Avec Des Composés Similaires

6-n-hexylaminouracil: Another surrogate agonist of G protein-coupled receptor 84 with similar proinflammatory properties.

6-n-butylaminouracil: Exhibits similar activation of G protein-coupled receptor 84 but with different potency and efficacy.

Uniqueness: GTPL5846 is unique due to its high potency as an agonist of G protein-coupled receptor 84, with an EC50 value of 105 nanomolar . Its ability to amplify proinflammatory cytokines and exhibit anti-bacterial properties makes it a valuable compound for scientific research and potential therapeutic applications .

Propriétés

IUPAC Name |

6-(octylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h9H,2-8H2,1H3,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSWASUQURIOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

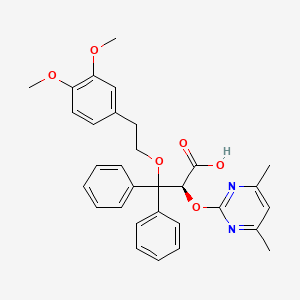

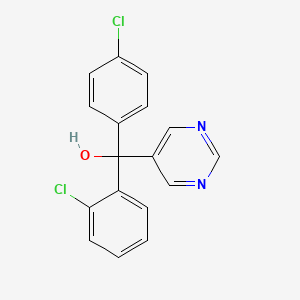

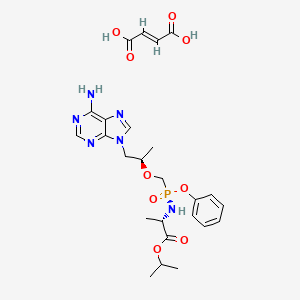

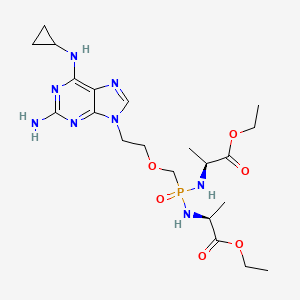

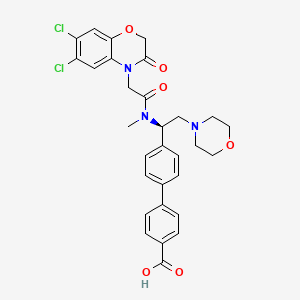

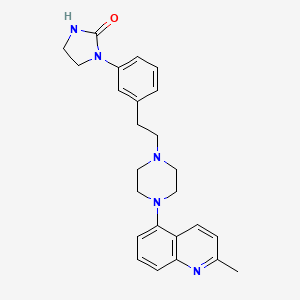

Feasible Synthetic Routes

Q1: How does 6-n-Octylaminouracil interact with its target and what are the downstream effects?

A: 6-n-Octylaminouracil acts as a surrogate agonist for G protein-coupled receptor 84 (GPR84) []. This means it binds to GPR84 and mimics the effects of the natural ligand, leading to receptor activation. This activation triggers several downstream effects:

- Increased production of inflammatory mediators: In macrophages, 6-OAU enhances the production of pro-inflammatory cytokines such as TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1 [].

- Enhanced phagocytosis: this compound stimulates bacterial adhesion and phagocytosis in macrophages, contributing to the immune response against pathogens [].

- Increased intracellular Ca2+ levels and mitochondrial respiration: In brown adipose tissue, this compound increases intracellular calcium levels, influencing mitochondrial respiration and ultimately enhancing brown adipocyte activity [].

Q2: What is the role of GPR84 in inflammation, and how does this compound modulate this role?

A: GPR84 is predominantly expressed in immune cells and plays a role in the inflammatory response. Its expression is upregulated by various factors including endotoxemia, hyperglycemia, hypercholesterolemia, LPS, and other pro-inflammatory molecules []. this compound, by activating GPR84, amplifies the inflammatory response, particularly in macrophages [, ]. This suggests that GPR84 antagonists, rather than agonists like this compound, may hold therapeutic potential for inflammatory diseases.

Q3: How does this compound affect brown adipose tissue activity?

A: Studies using mice lacking GPR84 (GPR84-KO) showed increased lipid accumulation and reduced brown adipose tissue (BAT) activity, making them more susceptible to cold []. this compound administration was able to counteract these effects by:

- Restoring thermogenic gene expression in brown adipocytes derived from GPR84-KO mice [].

- Increasing oxygen consumption in these cells, indicating enhanced mitochondrial respiration [].

Q4: What are the potential therapeutic applications of targeting GPR84?

A4: The research suggests that modulating GPR84 activity could have therapeutic benefits in several areas:

- Metabolic disorders: Enhancing GPR84 activity with agonists like this compound could be beneficial for treating metabolic disorders by promoting brown adipose tissue activity and improving energy expenditure [].

- Inflammatory diseases: Blocking GPR84 with antagonists might help to dampen excessive inflammation associated with various chronic conditions [].

- Cancer immunotherapy: While not directly addressed in the provided abstracts, one paper mentions "targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy" [], suggesting potential applications in this field. Further research is needed to explore this avenue.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)

![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)

![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)

![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)